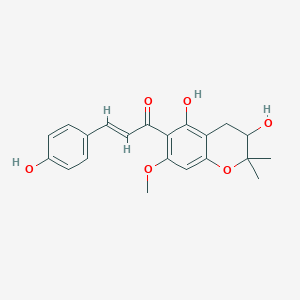

xanthohumol B

Overview

Description

Xanthohumol B is a prenylated flavonoid derived from the female flowers of the hop plant (Humulus lupulus L.), which belongs to the family Cannabaceae . It is a bitter-tasting compound and a member of the flavonoid class of secondary metabolites, specifically a subclass of chalcone precursors of flavonoids . This compound has garnered significant interest due to its potential pharmacological activities, including anti-inflammatory, anti-cancer, anti-oxidant, and anti-diabetic properties .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of xanthohumol B typically involves the prenylation of chalcone precursors. One common method is the cyclization of xanthohumol to isoxanthohumol under specific reaction conditions . The synthetic route often includes the use of high-performance liquid chromatography for purification and validation .

Industrial Production Methods: Industrial production of this compound involves the extraction of the compound from the female flowers of the hop plant. The extraction process includes the use of solvents such as methanol and ethanol, followed by purification using chromatographic techniques . The industrial methods ensure the production of this compound in large quantities for use in various applications.

Chemical Reactions Analysis

Types of Reactions: Xanthohumol B undergoes several types of chemical reactions, including:

Oxidation: this compound can be oxidized to form various oxidized derivatives.

Reduction: Reduction reactions can convert this compound into its reduced forms.

Substitution: Substitution reactions can introduce different functional groups into the this compound molecule.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

Substitution: Reagents like halogens and alkylating agents are employed for substitution reactions.

Major Products:

Scientific Research Applications

Xanthohumol B has a wide range of scientific research applications, including:

Chemistry: Used as a precursor for synthesizing other flavonoid compounds.

Biology: Studied for its effects on cellular processes and signaling pathways.

Mechanism of Action

The mechanism of action of xanthohumol B involves its interaction with various molecular targets and pathways. It exerts its effects by modulating signaling pathways such as the nuclear factor kappa-light-chain-enhancer of activated B cells (NF-κB) pathway and the Akt pathway . This compound also activates the nuclear factor erythroid 2-related factor 2 (Nrf2) pathway, leading to the induction of phase II detoxifying enzymes . These molecular interactions contribute to its anti-inflammatory, anti-cancer, and antioxidant activities.

Comparison with Similar Compounds

Xanthohumol: The parent compound from which xanthohumol B is derived.

Isoxanthohumol: An isomer of xanthohumol with similar pharmacological properties.

8-Prenylnaringenin: Another prenylated flavonoid found in hops with estrogenic activity.

Uniqueness: this compound is unique due to its specific prenylation pattern and its distinct pharmacological profile. While similar compounds like xanthohumol and isoxanthohumol share some properties, this compound has shown unique interactions with molecular targets and pathways, making it a compound of significant interest in scientific research .

Biological Activity

Xanthohumol B (XnB), a prenylated flavonoid derived from the hop plant Humulus lupulus, has garnered attention for its diverse biological activities. This compound is primarily recognized for its potential therapeutic applications, particularly in the realms of oncology and anti-inflammatory treatments. The following sections will delve into the biological activity of XnB, highlighting its mechanisms of action, effects on various cell lines, and potential clinical implications.

Anticancer Properties

XnB exhibits significant anticancer activity across various cell lines, particularly in hematological malignancies. Research indicates that XnB induces apoptosis in human acute myeloid leukemia (HL-60) cells by increasing reactive oxygen species (ROS) levels and altering mitochondrial membrane permeability, leading to cell death .

Case Studies and Findings

- HL-60 Cells : In a study, XnB treatment resulted in increased ROS production and decreased expression of the anti-apoptotic protein Bcl-2, indicating a shift towards apoptosis in treated cells .

- B-cell Acute Lymphoblastic Leukemia (B-ALL) : XnB has been shown to induce growth arrest and apoptosis in B-ALL cells. In particular, it affects the K562 cell line by downregulating the BCR-ABL oncoprotein, which is crucial for leukemia cell proliferation .

- Canine Cancer Models : The efficacy of XnB was also evaluated in canine lymphoma and leukemia cell lines, demonstrating potent cytotoxic effects with IC50 values ranging from 0.5 to 8 μM across different lines .

Anti-inflammatory Effects

XnB's anti-inflammatory properties have been substantiated through various in vitro studies. One prominent mechanism involves the inhibition of nitric oxide (NO) production in activated macrophages (RAW 264.7 cells), where XnB significantly reduced NO levels induced by lipopolysaccharide (LPS) .

Mechanistic Insights

- Cytokine Modulation : XnB treatment has been shown to modulate cytokine levels, including interleukin-6 (IL-6), which plays a pivotal role in inflammatory responses. In cementoblasts subjected to compressive strain, XnB effectively re-established IL-6 levels to baseline conditions .

- Cell Signaling Pathways : The compound affects several signaling pathways associated with inflammation and cancer progression, including the NF-kB pathway, which is crucial for mediating inflammatory responses .

Antioxidant Activity

The antioxidant properties of XnB are attributed to its ability to scavenge free radicals and modulate oxidative stress-related enzymes. This activity is particularly relevant in cancer therapy, where oxidative stress can influence tumor progression and treatment resistance .

Summary of Biological Activities

| Activity Type | Mechanism of Action | Cell Lines/Models | Key Findings |

|---|---|---|---|

| Anticancer | Induces apoptosis via ROS increase | HL-60, K562, canine lymphoma | Decreased Bcl-2 expression; effective at low IC50 |

| Anti-inflammatory | Inhibits NO production; modulates cytokines | RAW 264.7 macrophages | Reduced IL-6 levels under inflammatory conditions |

| Antioxidant | Scavenges free radicals; enhances enzyme activity | Various cancer models | Potentially mitigates oxidative stress in tumors |

Properties

IUPAC Name |

(E)-1-(3,5-dihydroxy-7-methoxy-2,2-dimethyl-3,4-dihydrochromen-6-yl)-3-(4-hydroxyphenyl)prop-2-en-1-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H22O6/c1-21(2)18(24)10-14-16(27-21)11-17(26-3)19(20(14)25)15(23)9-6-12-4-7-13(22)8-5-12/h4-9,11,18,22,24-25H,10H2,1-3H3/b9-6+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GUQGMEWOCKDLDE-RMKNXTFCSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(C(CC2=C(C(=C(C=C2O1)OC)C(=O)C=CC3=CC=C(C=C3)O)O)O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1(C(CC2=C(C(=C(C=C2O1)OC)C(=O)/C=C/C3=CC=C(C=C3)O)O)O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H22O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID301317586 | |

| Record name | Xanthohumol B | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301317586 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

370.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

189308-10-9 | |

| Record name | Xanthohumol B | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=189308-10-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Xanthohumol B | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301317586 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Xanthohumol B | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0034867 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.